

In-Depth Technical Guide: The Health Benefits of 5-Feruloylquinic Acid from Coffee

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Compound of Interest

Compound Name: 5-Feruloylquinic acid

Cat. No.: B3025668

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Feruloylquinic acid (5-FQA), a prominent chlorogenic acid found in coffee, is emerging as a compound of significant interest in the pharmaceutical and nutraceutical industries. Exhibiting a range of bioactive properties, 5-FQA demonstrates potent antioxidant, anti-inflammatory, neuroprotective, and potential anticancer activities. This technical guide provides a comprehensive overview of the current scientific understanding of 5-FQA's health benefits, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these effects. Detailed summaries of quantitative data are presented in tabular format for comparative analysis. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows generated using the DOT language to facilitate a deeper understanding of the molecular interactions and experimental designs discussed.

Introduction

5-Feruloylquinic acid is a hydroxycinnamate derivative formed through the esterification of ferulic acid with quinic acid.^[1] As a major constituent of coffee, its consumption is widespread globally. Beyond its contribution to the sensory profile of coffee, 5-FQA is increasingly recognized for its potential health-promoting properties. This document serves as a technical resource for researchers and professionals in drug development, consolidating the scientific evidence for its biological activities.

Antioxidant Properties

The antioxidant capacity of 5-FQA is a cornerstone of its health benefits, contributing to its effects in various pathological conditions. It exerts its antioxidant effects through direct scavenging of free radicals and by modulating endogenous antioxidant systems.

Radical Scavenging Activity

5-FQA is an effective scavenger of various reactive oxygen species (ROS), including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and superoxide anion radicals.[2] The primary mechanisms of its antioxidant action in polar and lipid media include hydrogen atom transfer (HAT) and single electron transfer (SET).[3] Computational studies have shown that in lipid media, the HAT mechanism is predominant, while both HAT and SET mechanisms are viable in aqueous environments.

Table 1: Quantitative Antioxidant Activity of **5-Feruloylquinic Acid**

Assay	IC50 (μM)	Reference
DPPH Radical Scavenging	~9	
Superoxide Anion Radical Scavenging	~36	

Experimental Protocols

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. The protocol involves the reduction of the stable DPPH radical by an antioxidant, leading to a color change that is measured spectrophotometrically.

- Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, 5-FQA standard solutions of varying concentrations, methanol (as blank).
- Procedure:
 - A defined volume of DPPH solution is mixed with different concentrations of 5-FQA.

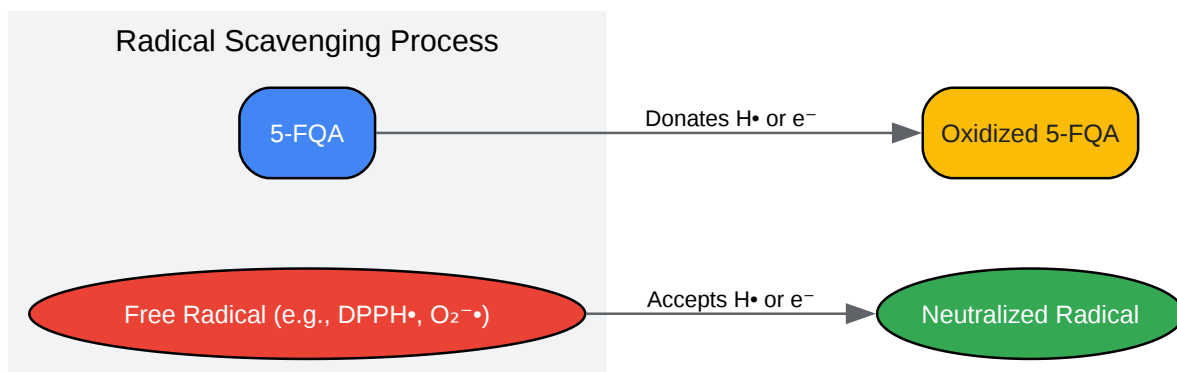
- The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
- The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] * 100$
- The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

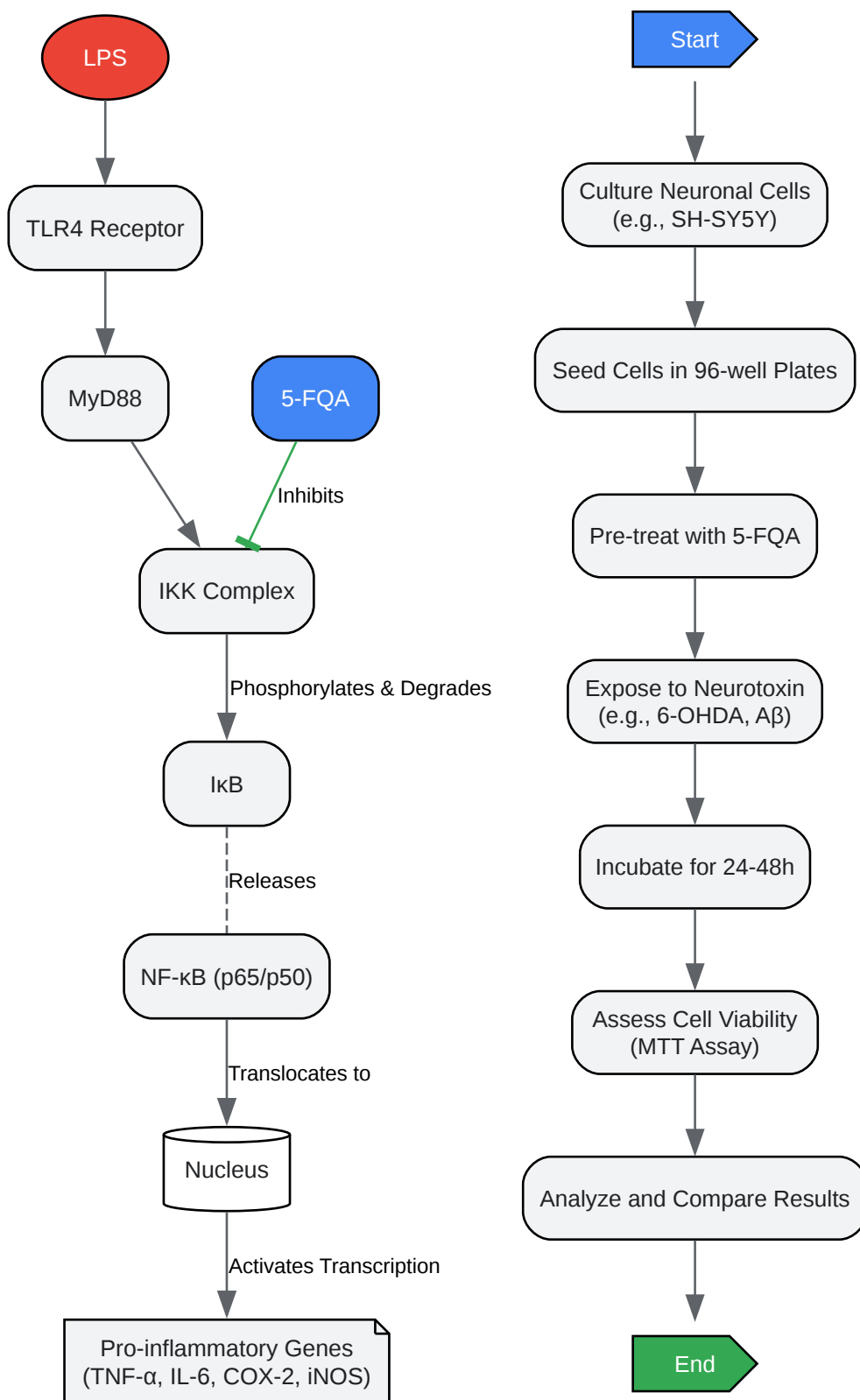
This assay assesses the ability of a compound to neutralize superoxide anion radicals, which are generated in vitro.

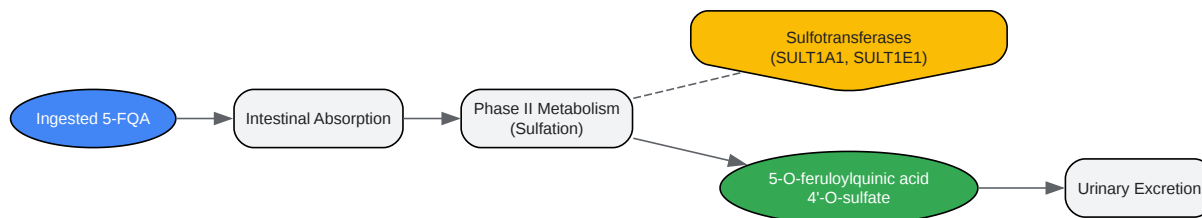
- Reagents: Xanthine, Xanthine Oxidase (XO), Nitroblue Tetrazolium (NBT), 5-FQA standard solutions, phosphate buffer.
- Procedure:
 - A reaction mixture containing xanthine and NBT in a phosphate buffer is prepared.
 - Different concentrations of 5-FQA are added to the mixture.
 - The reaction is initiated by adding XO, which catalyzes the oxidation of xanthine to produce superoxide radicals.
 - These radicals then reduce NBT to a colored formazan product.
 - The absorbance of the formazan is measured at a specific wavelength (e.g., 560 nm).
 - The scavenging activity is determined by the reduction in formazan formation in the presence of 5-FQA.

Signaling Pathway Visualization

The antioxidant mechanism of 5-FQA involves direct interaction with free radicals. The following diagram illustrates the fundamental principle of radical scavenging.







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